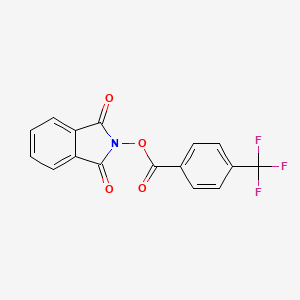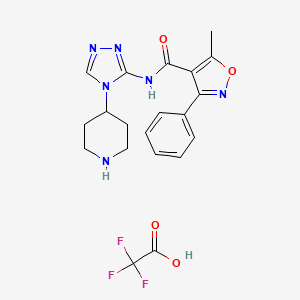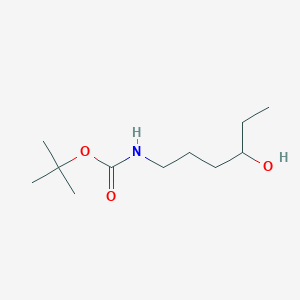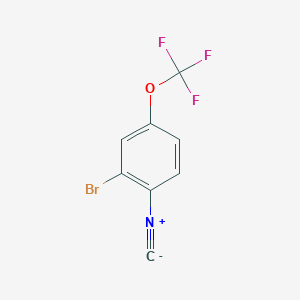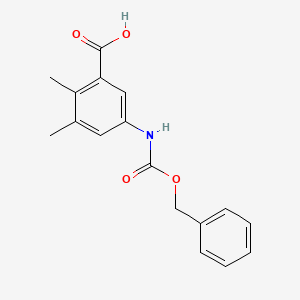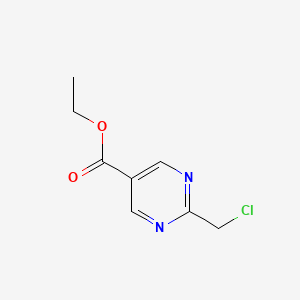
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate is an organic compound with the molecular formula C8H9ClN2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloromethyl group at the 2-position and an ethyl ester group at the 5-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)pyrimidine-5-carboxylate typically involves the chloromethylation of pyrimidine derivatives. One common method is the reaction of 2-methylpyrimidine-5-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acids or other oxidized pyrimidine derivatives.
Reduction: Alcohols or other reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(chloromethyl)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of a chloromethyl group.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a trifluoromethyl group, which imparts different chemical and biological properties.
2-(Chloromethyl)pyrimidine: Lacks the ester group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
ethyl 2-(chloromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-7(3-9)11-5-6/h4-5H,2-3H2,1H3 |
Clé InChI |
VXNSUGKQHBSGDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


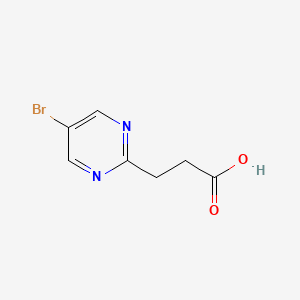
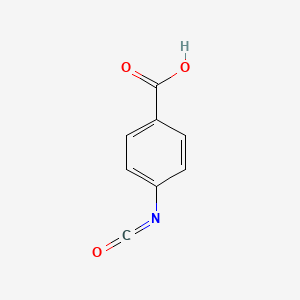
![2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
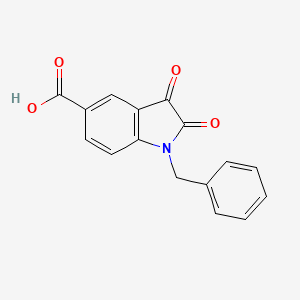
![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
